![molecular formula C15H21N3O2 B14372479 N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-pyridin-2-ylurea CAS No. 90156-36-8](/img/structure/B14372479.png)
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-pyridin-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-pyridin-2-ylurea is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyclobutyl ring, a pyridine ring, and a urea moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-pyridin-2-ylurea involves several steps. One common method includes the reaction of 3-acetyl-2,2-dimethylcyclobutylmethylamine with pyridin-2-yl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography techniques .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-pyridin-2-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-pyridin-2-ylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-pyridin-2-ylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-pyridin-2-ylurea can be compared with similar compounds such as:
2-(3-Acetylamino-2,2-dimethylcyclobutyl)-methyl-4(3H)-quinazolinones: This compound shares a similar cyclobutyl structure but differs in its quinazolinone moiety.
2-(3-ethyl-2,2-dimethylcyclobutyl-methyl)-4(3H)-quinazolinones: Another related compound with an ethyl group instead of an acetyl group.
Properties
CAS No. |
90156-36-8 |
|---|---|
Molecular Formula |
C15H21N3O2 |
Molecular Weight |
275.35 g/mol |
IUPAC Name |
1-[(3-acetyl-2,2-dimethylcyclobutyl)methyl]-3-pyridin-2-ylurea |
InChI |
InChI=1S/C15H21N3O2/c1-10(19)12-8-11(15(12,2)3)9-17-14(20)18-13-6-4-5-7-16-13/h4-7,11-12H,8-9H2,1-3H3,(H2,16,17,18,20) |
InChI Key |
SMBALWZYVDCNCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(C1(C)C)CNC(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14372397.png)


![3-[(2-Heptylundecyl)oxy]propane-1,2-diol](/img/structure/B14372419.png)
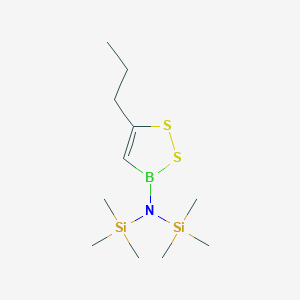
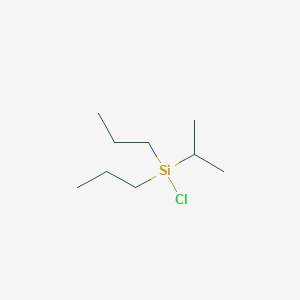
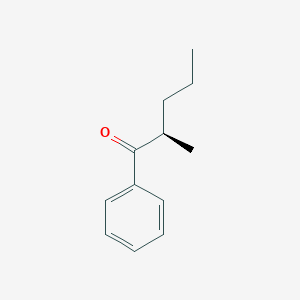
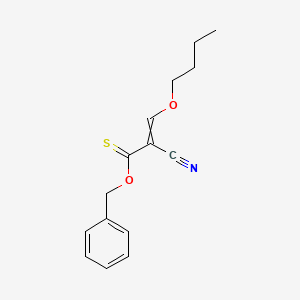
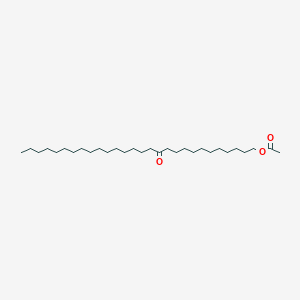
![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14372452.png)
![2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14372457.png)
![Piperidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxo-2-phenylethyl)-](/img/structure/B14372466.png)
![(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane]](/img/structure/B14372477.png)

